molecular formula C8H20Cl2N2 B3081519 1-tert-Butylpiperazine dihydrochloride CAS No. 110469-59-5

1-tert-Butylpiperazine dihydrochloride

Cat. No. B3081519
CAS RN: 110469-59-5
M. Wt: 215.16 g/mol
InChI Key: IZXIHCNVEXNZKH-UHFFFAOYSA-N
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Description

1-tert-Butylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 . It has a molecular weight of 215.16 g/mol . The IUPAC name for this compound is 1-tert-butylpiperazine;dihydrochloride .


Molecular Structure Analysis

The InChI code for 1-tert-Butylpiperazine dihydrochloride is 1S/C8H18N2.2ClH/c1-8(2,3)10-6-4-9-5-7-10;;/h9H,4-7H2,1-3H3;2*1H . Its canonical SMILES representation is CC©©N1CCNCC1.Cl.Cl .


Physical And Chemical Properties Analysis

1-tert-Butylpiperazine dihydrochloride has a molecular weight of 215.16 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 214.1003540 g/mol and its monoisotopic mass is also 214.1003540 g/mol . The topological polar surface area is 15.3 Ų .

Scientific Research Applications

Advanced Synthesis Techniques

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as an effective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base. The reactions proceed chemoselectively in high yield under mild conditions, highlighting the utility of BBDI in chemical synthesis, particularly in the protection of amines and alcohols in complex organic molecules (Ouchi et al., 2002).

Chemical Modification and Drug Synthesis

The synthesis of a naphthyridone p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis, involves a highly chemoselective Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide. This process showcases the selective chemical transformation capabilities of tert-butylpiperazine derivatives in the development of pharmaceutical compounds (Chung et al., 2006).

NMR Tagging in Protein Research

O-tert-Butyltyrosine (Tby), an unnatural amino acid, can be incorporated into proteins and serves as an excellent NMR tag due to its easily detectable narrow signal in the NMR spectrum. This application is significant in high-molecular-weight systems and measurements of submicromolar ligand binding affinities, demonstrating the versatility of tert-butyl derivatives in biochemical and structural biology studies (Chen et al., 2015).

Ligand Design for Receptor Targeting

A series of 2-aminopyrimidines, optimized to target the histamine H4 receptor, incorporated tert-butyl modifications to enhance potency and selectivity. This research emphasizes the role of tert-butyl derivatives in medicinal chemistry, particularly in the design of receptor-specific ligands with potential therapeutic applications (Altenbach et al., 2008).

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and storing locked up .

properties

IUPAC Name

1-tert-butylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2,3)10-6-4-9-5-7-10;;/h9H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXIHCNVEXNZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butylpiperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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